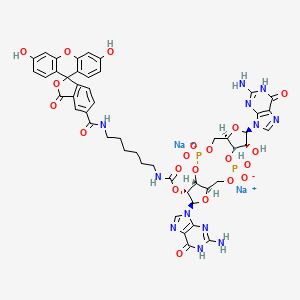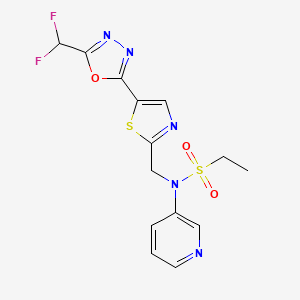
Hsd17B13-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-9 is a compound that has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which is associated with lipid droplet biogenesis and metabolism in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediate Compounds: This step includes the preparation of key intermediates through reactions such as alkylation, acylation, and condensation.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under controlled temperatures and pressures.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactors are used to carry out the coupling reactions.
Continuous Flow Systems: For increased efficiency, continuous flow systems may be employed to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Hsd17B13-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of HSD17B13 and its effects on lipid metabolism.
Biology: Investigated for its role in regulating lipid droplet formation and degradation in hepatocytes.
Medicine: Explored as a potential therapeutic agent for treating NAFLD and NASH by inhibiting HSD17B13 activity.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting liver diseases
Mechanism of Action
Hsd17B13-IN-9 exerts its effects by inhibiting the enzyme HSD17B13, which is involved in the biogenesis and metabolism of lipid droplets in the liver. The inhibition of HSD17B13 leads to reduced lipid accumulation and inflammation in hepatocytes, thereby mitigating the progression of NAFLD and NASH. The molecular targets and pathways involved include the NAD(P)H-dependent oxidoreductase activity of HSD17B13 and its interaction with lipid droplet-associated proteins .
Comparison with Similar Compounds
Similar Compounds
- Hsd17B13-IN-1
- Hsd17B13-IN-2
- Hsd17B13-IN-3
Uniqueness
Hsd17B13-IN-9 is unique due to its high specificity and potency in inhibiting HSD17B13 compared to other similar compounds. It has shown greater efficacy in reducing lipid accumulation and inflammation in preclinical studies, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C22H17F3N2O2S |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-(3,6-dimethyl-9H-thioxanthen-9-yl)-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C22H17F3N2O2S/c1-11-3-5-13-16(9-11)30-17-10-12(2)4-6-14(17)19(13)27-21(29)15-7-8-18(22(23,24)25)26-20(15)28/h3-10,19H,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
OKFSUZNKRZBHKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C3=C(S2)C=C(C=C3)C)NC(=O)C4=CC=C(NC4=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


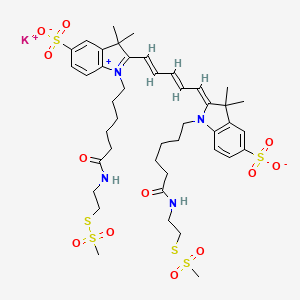





![7aH-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12369501.png)
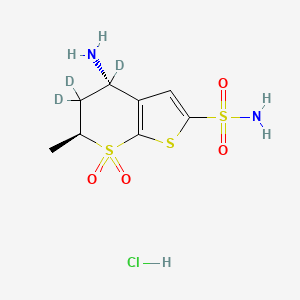
![N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide](/img/structure/B12369535.png)

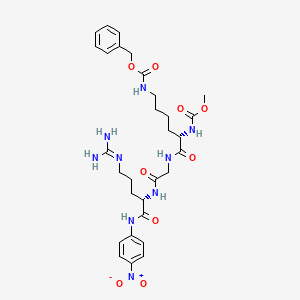
![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)
